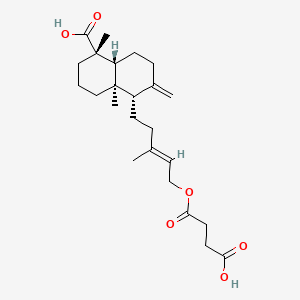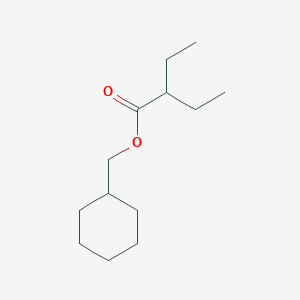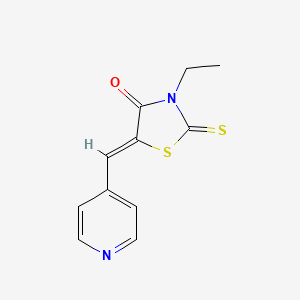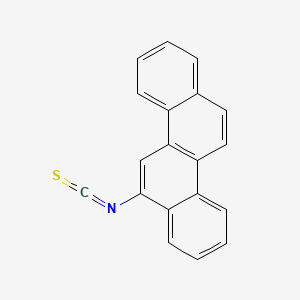
6-Chrysenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:
Formation of Dithiocarbamate: 6-Chrysenylamine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form a dithiocarbamate intermediate.
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent like cyanuric chloride to yield this compound.
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:
Continuous Flow Reactors: These reactors allow for the controlled addition of reagents and efficient heat management.
Safety Measures: Due to the toxicity of some reagents, industrial processes are designed with safety protocols to minimize exposure and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives under specific conditions.
Hydrolysis: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Thioureas: Formed from reactions with amines.
Thiocarbamates: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.
Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 6-Chrysenyl isothiocyanate involves:
Electrophilic Attack: The isothiocyanate group is an electrophile, which reacts with nucleophilic sites in biological molecules.
Enzyme Inhibition: It can inhibit enzymes involved in carcinogen activation, such as cytochrome P450 enzymes.
Induction of Apoptosis: Promotes apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway
Comparison with Similar Compounds
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in broccoli, known for its chemopreventive effects.
Allyl isothiocyanate: Found in mustard, known for its antimicrobial properties
Properties
CAS No. |
94255-53-5 |
|---|---|
Molecular Formula |
C19H11NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-isothiocyanatochrysene |
InChI |
InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H |
InChI Key |
CIAHPHFXCYGAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
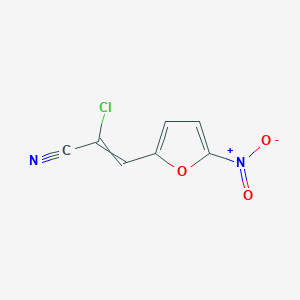
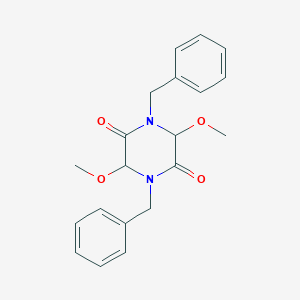
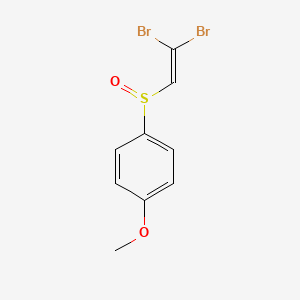
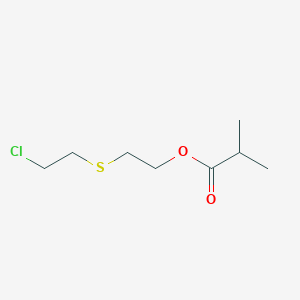

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
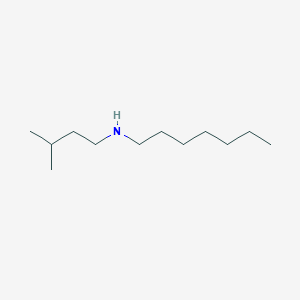
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
